![molecular formula C11H16IN5O9P2 B10819460 2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]](/img/structure/B10819460.png)
2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 15, identified by the PubMed ID 32045236, is a synthetic organic molecule known for its role as an ADP analogue-based inhibitor of CD73 (ecto-5’-nucleotidase).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of compound 15 involves multiple steps, starting with the preparation of the ADP analogue. The key steps include:
Iodination: The introduction of an iodine atom to the adenosine structure.
Phosphorylation: The addition of phosphonomethyl groups to the 5’-position of the adenosine molecule.
The reaction conditions typically involve the use of specific reagents such as iodine and phosphonomethylating agents under controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of compound 15 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.
化学反応の分析
Types of Reactions
Compound 15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Substitution: The iodine atom in the structure can be substituted with other functional groups, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a range of analogues with different functional groups.
科学的研究の応用
Compound 15 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of ADP analogue-based inhibitors.
Biology: Investigated for its role in inhibiting CD73 activity, which is crucial in various biological processes.
Medicine: Explored for its potential in immuno-oncology, particularly in the treatment of advanced solid tumors.
Industry: Potential applications in the pharmaceutical industry for the development of new cancer therapies.
作用機序
The mechanism of action of compound 15 involves the inhibition of CD73 activity. CD73 is an enzyme that converts extracellular adenosine monophosphate (AMP) to adenosine, which plays a role in immune suppression. By inhibiting CD73, compound 15 reduces the production of adenosine, thereby enhancing the immune response against tumors. This mechanism is being exploited for its potential in immuno-oncology .
類似化合物との比較
Similar Compounds
Oleclumab: A monoclonal antibody that targets CD73.
Quemliclustat: Another small molecule inhibitor of CD73.
Comparison
Compound 15 is unique due to its ADP analogue-based structure, which differentiates it from other CD73 inhibitors like oleclumab and quemliclustat. While oleclumab is a monoclonal antibody, compound 15 and quemliclustat are small molecules, offering different pharmacokinetic and pharmacodynamic profiles. Compound 15’s specific structure allows for targeted inhibition of CD73, making it a valuable tool in the development of new cancer therapies .
特性
分子式 |
C11H16IN5O9P2 |
|---|---|
分子量 |
551.13 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H16IN5O9P2/c12-11-15-8(13)5-9(16-11)17(2-14-5)10-7(19)6(18)4(26-10)1-25-28(23,24)3-27(20,21)22/h2,4,6-7,10,18-19H,1,3H2,(H,23,24)(H2,13,15,16)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
OJRUSAPKCPIVBY-KQYNXXCUSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)I)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



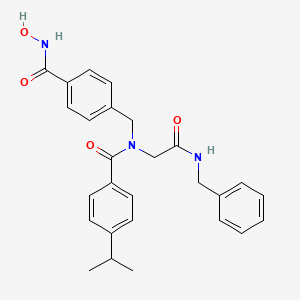
![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
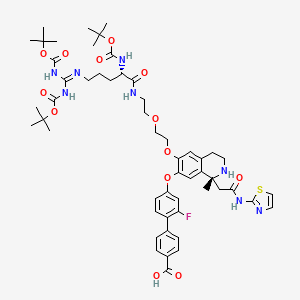
![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)
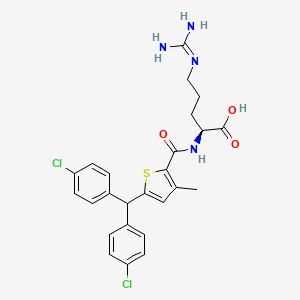
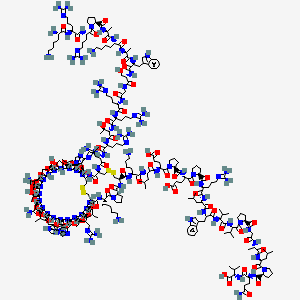
![4-[3-[(5-Chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819447.png)
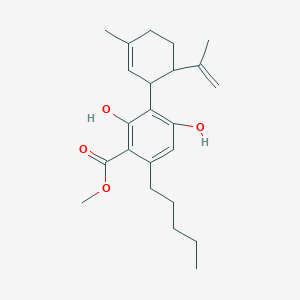
![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
![5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one](/img/structure/B10819469.png)